molecular formula C11H13N3O3 B2829020 N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide CAS No. 2288716-07-2

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide

Cat. No.: B2829020
CAS No.: 2288716-07-2
M. Wt: 235.243
InChI Key: VERFMYPNMMJRRO-KPKJPENVSA-N
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Description

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide is a synthetic organic compound characterized by its distinctive structure, consisting of a benzamide moiety substituted with a nitro group and a dimethylamino group. This compound holds significance in various research fields due to its potential chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis typically begins with 2-methyl-5-nitrobenzoic acid as the starting material. Through a sequence of reactions, including esterification, nitration, and amide formation, the target compound is synthesized.

  • Reaction Conditions

    • Esterification: : Conversion of 2-methyl-5-nitrobenzoic acid to its corresponding methyl ester using methanol and sulfuric acid.

    • Nitration: : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.

    • Amide Formation: : Reacting the methyl ester intermediate with dimethylamine and an appropriate dehydrating agent to form the benzamide derivative.

Industrial Production Methods

Industrial production often employs continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and resource consumption. Optimization of reaction conditions, such as temperature, pressure, and solvent selection, is critical for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidative reactions, particularly at the methyl group and dimethylamino group, resulting in the formation of corresponding N-oxides or aldehydes.

  • Reduction

    • The nitro group can be selectively reduced to an amino group under hydrogenation conditions with catalysts like palladium on carbon.

  • Substitution

    • Electrophilic substitution reactions can occur, especially in the aromatic ring, facilitated by the presence of electron-donating and withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

  • Substitution: : Electrophiles such as halogens, or acyl chlorides under acidic or basic conditions.

Major Products

  • Oxidation: : N-oxides, aldehydes.

  • Reduction: : Aminobenzamides.

  • Substitution: : Halogenated or acylated derivatives.

Scientific Research Applications

N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide finds applications in diverse fields:

  • Chemistry

    • Serves as a precursor for the synthesis of more complex organic molecules.

    • Used in studies exploring new catalytic processes and reaction mechanisms.

  • Biology

    • Investigated for its potential antimicrobial and antitumor properties.

    • Functions as a probe in biochemical assays.

  • Medicine

    • Explored as a candidate for drug development due to its unique chemical structure.

    • Studied for its interactions with biological targets.

  • Industry

    • Utilized in the synthesis of advanced materials and specialty chemicals.

    • Acts as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism by which N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide exerts its effects involves:

  • Molecular Targets: : Interaction with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity.

  • Pathways: : Influence on metabolic and signal transduction pathways, affecting cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-nitrobenzamide

    • Lacks the dimethylamino group, leading to different chemical reactivity and biological properties.

  • N,N-Dimethyl-3-nitrobenzamide

    • The position of the nitro group affects the electronic distribution and reactivity of the compound.

  • 2-Methyl-5-nitrobenzoic acid

    • Precursor compound with different functional groups, serving as a building block in organic synthesis.

Uniqueness

  • The presence of both the dimethylamino and nitro groups in N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide provides a distinctive reactivity profile, making it unique compared to its analogs.

Voilà! This comprehensive article covers various aspects of this compound, from its synthesis to its applications. Dive deeper into each section to uncover the fascinating world of this compound.

Properties

IUPAC Name

N-(dimethylaminomethylidene)-2-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-8-4-5-9(14(16)17)6-10(8)11(15)12-7-13(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERFMYPNMMJRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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